(Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

Description

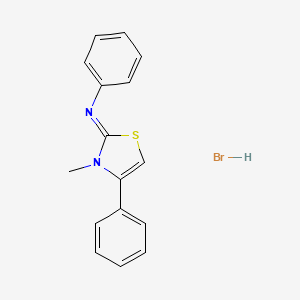

(Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide (CAS: 474877-71-9) is a heterocyclic compound with the molecular formula C₁₆H₁₅BrN₂S and a molecular weight of 347.3 g/mol . Its structure features a thiazole ring substituted with a methyl group at position 3, a phenyl group at position 4, and an aniline moiety attached via an imine linkage (Z-configuration). The hydrobromide salt enhances its stability and solubility in polar solvents, which is critical for pharmaceutical applications. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its Smiles notation (Br.Cn1c(-c2ccccc2)csc1=Nc1ccccc1) confirms the Z-isomeric configuration and substituent arrangement .

Properties

IUPAC Name |

3-methyl-N,4-diphenyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S.BrH/c1-18-15(13-8-4-2-5-9-13)12-19-16(18)17-14-10-6-3-7-11-14;/h2-12H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNAPCGSKRQKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic or basic conditions.

Substitution Reaction: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base to facilitate the nucleophilic substitution.

Ylidene Formation: The ylidene moiety is formed by reacting the thiazole derivative with an appropriate aldehyde or ketone under basic conditions.

Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by treating the ylidene compound with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of (Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ylidene moiety to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or aniline groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate, and polar aprotic solvents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide typically involves the reaction of thiazole derivatives with anilines under specific conditions. Various methods have been reported, including microwave-assisted synthesis and traditional reflux techniques. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the compound.

Key Characteristics

- Molecular Formula : C17H17BrN2S

- Molecular Weight : 363.29 g/mol

- Melting Point : Typically ranges from 165°C to 190°C depending on the specific derivative synthesized.

Medicinal Chemistry

(Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide exhibits promising biological activities, making it a candidate for drug development. Research indicates its potential as an antiproliferative agent , particularly against various cancer cell lines. For instance, derivatives of thiazole compounds have shown GI50 values comparable to established chemotherapy drugs, indicating significant anticancer activity .

Case Study: Anticancer Activity

A study demonstrated that certain thiazole derivatives, including those related to (Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, exhibited GI50 values ranging from 37 to 86 nM against human cancer cell lines, outperforming some conventional treatments .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic solar cells.

Key Properties for Materials Applications:

- High thermal stability

- Good solubility in organic solvents

- Ability to form π-stacking interactions which are beneficial for charge transport

Agricultural Chemistry

Research has indicated that thiazole derivatives can also serve as fungicides or herbicides. The compound's structural features may contribute to its efficacy in inhibiting fungal growth or plant pathogens, thus offering potential benefits in agricultural applications.

Mechanism of Action

The mechanism by which (Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Thiazole-Based Hydrobromide Salts

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N¹-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

- Structure : Contains a 4-methoxyphenyl-substituted thiazole core linked to a tetrahydro-azepine ring via a hydrazine bridge.

- Bioactivity : Demonstrates cardioprotective properties, outperforming reference drugs Levocarnitine and Mildronate in mitigating hypoxic contractile responses in smooth muscles .

- Comparison: Unlike the target compound, this derivative includes a hydrazine-tethered azepine ring, which likely enhances its interaction with cardiac ion channels.

Thiazole Derivatives with Varied Substituents

N-(3-Benzyl-5-(o-tolyl)thiazol-2(3H)-ylidene)aniline (Compound 36)

- Structure : Features a benzyl group at position 3 and an o-tolyl group at position 5 on the thiazole ring.

- Synthesis: Prepared via C-H activation, a method noted for regioselectivity and efficiency .

- The absence of a hydrobromide salt may limit its solubility in aqueous media .

N-(3-Benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline (Compound 37)

- Structure : Substituted with a 4-nitrophenyl group at position 5, introducing strong electron-withdrawing effects.

- Comparison : The nitro group enhances electrophilicity, contrasting with the electron-neutral phenyl group in the target compound. This difference could influence binding affinity in biological systems .

Thiadiazole and Morpholine-Containing Analogs

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)

- Structure: A thiadiazole core with dimethylamino-acryloyl and benzamide substituents.

- Properties : Exhibits IR peaks at 1690 cm⁻¹ (amide C=O) and 1638 cm⁻¹ (acryloyl C=O), with a molecular weight of 392.48 g/mol .

- The acryloyl group may enhance interactions with biological targets through hydrogen bonding .

(Z)-3-Chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline Hydrochloride

- Structure: Contains a morpholino group at position 3 and a chloro substituent on the aniline ring.

- Molecular Formula : C₁₄H₁₇Cl₂N₃OS (MW: 346.3 g/mol) .

- Comparison: The morpholino group improves water solubility compared to the methyl group in the target compound. The hydrochloride salt may offer different dissociation kinetics than hydrobromide .

Biological Activity

(Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of (Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide typically involves the condensation of an appropriate thiazole derivative with an aniline compound. Various methods have been reported, including microwave-assisted synthesis and conventional reflux techniques. The structural characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the formation of the desired compound.

Biological Activity Overview

The biological activities of thiazole derivatives, including (Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, can be categorized into several key areas:

1. Antimicrobial Activity

- Thiazole compounds have demonstrated significant antimicrobial properties against various bacterial and fungal strains. For instance, a study highlighted that derivatives showed activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .

2. Anticancer Potential

- Research indicates that thiazole derivatives exhibit cytotoxic effects on several cancer cell lines. A specific study reported that certain thiazole compounds had antiproliferative effects similar to doxorubicin on HT29 colon cancer cells, suggesting their potential as anticancer agents . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

3. Anti-inflammatory Effects

- Some thiazole derivatives have been evaluated for their anti-inflammatory properties. Compounds have shown inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The mechanisms through which (Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways related to inflammation and cancer progression.

- DNA Interaction : Some studies indicate that these compounds can form adducts with DNA, leading to genotoxic effects that may contribute to their anticancer activity .

Case Studies

Several case studies have illustrated the biological activity of thiazole derivatives:

Q & A

Q. What synthetic strategies are commonly employed to prepare (Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide and related thiazole derivatives?

The synthesis typically involves cyclocondensation or Hantzsch thiazole formation. For example, thiazole derivatives are synthesized by reacting phenacyl bromides with thiourea precursors in ethanol under reflux, followed by stabilization and recrystallization . Sodium acetate is often used as a base to facilitate deprotonation and cyclization. Key steps include optimizing reaction time (e.g., 7 hours) and solvent choice (e.g., ethanol) to achieve yields >70% .

Q. How is the Z-configuration of the thiazole-ylidene moiety confirmed experimentally?

The Z-configuration is validated via 1H NMR coupling constants and NOESY experiments . For instance, coupling constants between the thiazole proton and adjacent substituents (e.g., J = 8.5–8.6 Hz in similar compounds) correlate with restricted rotation, confirming the Z-isomer . X-ray crystallography provides definitive proof, as seen in structurally analogous compounds like N-[5-acyl-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-N′-phenylthioureas .

Q. What spectroscopic techniques are critical for characterizing tautomeric equilibria in such compounds?

Q. How is purity assessed during synthesis, and what analytical methods are recommended?

- HPLC : Purity >95% is achieved using reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) .

- Elemental analysis : Experimental C/H/N/S values must match theoretical calculations within ±0.3% .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ with <5 ppm error) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, HOMO localization on the thiazole ring in similar compounds suggests nucleophilic attack sites . Transition state modeling can explain regioselectivity in cycloaddition reactions .

Q. What mechanistic insights exist for enzyme inhibition by thiazole derivatives?

Thiazole-based inhibitors often act via competitive binding to active sites. For instance, adamantane-thiazole hybrids inhibit enzymes by forming hydrogen bonds with catalytic residues (e.g., carbonyl interactions with serine hydrolases) . Kinetic assays (IC50 values) and molecular docking (e.g., AutoDock Vina) validate binding modes .

Q. How do electrochemical properties influence the compound’s reactivity in biological systems?

Cyclic voltammetry (CV) reveals redox behavior: thiazole derivatives show irreversible reduction peaks at -0.8 to -1.2 V (vs. Ag/AgCl), correlating with electron-withdrawing substituents . These properties may enhance pro-drug activation under hypoxic conditions .

Q. What pharmacological screening approaches are used to evaluate cardioprotective or anti-inflammatory potential?

- In vitro assays : Measure ROS scavenging (e.g., DPPH assay) or cytokine inhibition (e.g., IL-6/IL-1β ELISA) .

- In vivo models : Rodent ischemia-reperfusion injury models assess cardioprotection, with endpoints like infarct size reduction .

- Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) evaluates susceptibility to oxidation or glutathione conjugation .

Methodological Considerations

- X-ray crystallography : Use SHELX programs (SHELXL/SHELXS) for structure refinement. For example, SHELXL handles high-resolution data and twin refinement, critical for resolving disorder in hydrobromide salts .

- Spectral contradictions : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Always compare data in consistent solvents (e.g., DMSO-d6 vs. CDCl3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.